molecular formula C23H19N3O3 B2854214 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034511-36-7

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2854214
CAS RN: 2034511-36-7
M. Wt: 385.423
InChI Key: FKPWNYJENMQZCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan-based derivatives, including compounds structurally related to the compound , has been reported in the literature . For instance, a general procedure for the synthesis of a related compound, N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide, involves the addition of 4-Pyridine carbohydrazide to a suspension of a precursor compound in 100% ethanol .


Molecular Structure Analysis

The molecular structure of furan-based compounds can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, and NMR . The optimized molecular structure and vibrational frequencies can be determined using these techniques, and the results can be compared with theoretical values obtained using density functional theory (DFT) calculations .


Chemical Reactions Analysis

Furan-based compounds are involved in various chemical reactions. For instance, they play a role in synthesizing and modifying heterocyclic compounds through photochemical methods. Additionally, they can undergo reactions to form new heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan-based compounds can be analyzed using various techniques. For instance, vibrational spectral analysis can provide insights into the structural characteristics of the compound . Additionally, the molecular weight and other properties can be computed .

Mechanism of Action

The mechanism of action of Xanthone is still not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Xanthone has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Xanthone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, Xanthone has been found to reduce lipid peroxidation and DNA damage, which are associated with various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Xanthone has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, Xanthone has limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, Xanthone has poor bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for Xanthone research. One potential direction is the development of Xanthone derivatives with improved bioavailability and therapeutic efficacy. Another direction is the investigation of the synergistic effects of Xanthone with other compounds, such as chemotherapy drugs. Furthermore, the potential use of Xanthone as a diagnostic tool for cancer and other diseases is an area that warrants further investigation.
Conclusion:
In conclusion, Xanthone is a natural compound with potential therapeutic properties. It has been extensively studied for its anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant activities. Xanthone exerts its therapeutic effects by modulating various signaling pathways and inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators. Although Xanthone has several advantages for lab experiments, its limited solubility in water and poor bioavailability can limit its therapeutic potential. However, the potential use of Xanthone derivatives and the investigation of its synergistic effects with other compounds are areas that warrant further research.

Synthesis Methods

Xanthone can be synthesized using various methods, including the condensation of 2-hydroxybenzophenones with aromatic aldehydes and the reaction of α-bromoketones with substituted phenols. However, the most commonly used method is the Friedel-Crafts acylation of substituted phenols with phthalic anhydride in the presence of a Lewis acid catalyst.

Scientific Research Applications

Xanthone has been extensively studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting angiogenesis. Xanthone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, Xanthone has been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-23(24-11-12-26-15-16(14-25-26)19-10-5-13-28-19)22-17-6-1-3-8-20(17)29-21-9-4-2-7-18(21)22/h1-10,13-15,22H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPWNYJENMQZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=C(C=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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